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Compound of Interest

Compound Name: Trichokaurin

Cat. No.: B12325292 Get Quote

Core Biological Activities: Anticancer Effects
Oridonin exhibits potent anticancer activity across a wide spectrum of cancer cell lines. Its

primary mechanisms of action include the induction of apoptosis (programmed cell death) and

cell cycle arrest, thereby inhibiting tumor cell proliferation and survival.[1][2]

Induction of Apoptosis
Oridonin triggers apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor-

mediated) pathways.[3] Key events in Oridonin-induced apoptosis include:

Alteration of Bcl-2 family protein expression: Oridonin upregulates the expression of pro-

apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2, leading

to an increased Bax/Bcl-2 ratio.[4][5] This shift in balance permeabilizes the mitochondrial

outer membrane, leading to the release of cytochrome c.

Caspase activation: The release of cytochrome c from the mitochondria initiates the caspase

cascade. Oridonin has been shown to activate initiator caspases, such as caspase-9, and

executioner caspases, like caspase-3.[6][7] The activation of caspase-3 leads to the

cleavage of key cellular substrates, including poly (ADP-ribose) polymerase (PARP),

culminating in the execution of apoptosis.[8]

Involvement of death receptors: In some cell types, Oridonin can upregulate the expression

of death receptors like Fas, sensitizing the cancer cells to apoptosis induction via the

extrinsic pathway involving caspase-8 activation.[3]
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Cell Cycle Arrest
Oridonin can halt the progression of the cell cycle at various phases, most notably at the G2/M

phase.[6][9] This is achieved by modulating the expression and activity of key cell cycle

regulatory proteins:

Cyclins and Cyclin-Dependent Kinases (CDKs): Oridonin has been observed to decrease the

expression of G2/M phase-specific proteins like Cyclin B1 and CDK1 (also known as Cdc2).

[4][9]

CDK Inhibitors: The compound can increase the expression of CDK inhibitors such as p21

and p27, which bind to and inhibit the activity of cyclin-CDK complexes, thereby preventing

cell cycle progression.[6]

Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effect of Oridonin is typically quantified by its half-maximal inhibitory

concentration (IC50), which represents the concentration of the compound required to inhibit

the growth of 50% of a cell population. The IC50 values for Oridonin vary depending on the

cancer cell line and the duration of exposure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/20664969/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6923929/
https://www.researchgate.net/figure/Molecular-mechanisms-by-which-oridonin-induces-L929-cell-cycle-arrest-in-G-2-M-phase-and_fig3_276279075
https://pmc.ncbi.nlm.nih.gov/articles/PMC6923929/
https://pubmed.ncbi.nlm.nih.gov/20664969/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12325292?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Cancer Type
Incubation
Time (hours)

IC50 (µM) Reference

HepG2
Hepatocellular

Carcinoma
24 38.86 [6]

48 24.90 [6]

HGC-27 Gastric Cancer 24 15.7 (approx.) [9]

48 9.266 ± 0.409 [10]

72 7.412 ± 0.512 [10]

AGS Gastric Cancer 24 5.995 ± 0.741 [10]

48 2.627 ± 0.324 [10]

72 1.931 ± 0.156 [10]

MGC803 Gastric Cancer 24 15.45 ± 0.59 [10]

48 11.06 ± 0.400 [10]

72 8.809 ± 0.158 [10]

PC-3 Prostate Cancer 12

>75 (solution),

~50

(nanosuspension

)

[11]

24

~40 (solution),

~25

(nanosuspension

)

[11]

36

~20 (solution),

~15

(nanosuspension

)

[11]

TE-8

Esophageal

Squamous Cell

Carcinoma

72 3.00 ± 0.46 [12]
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TE-2

Esophageal

Squamous Cell

Carcinoma

72 6.86 ± 0.83 [12]

EC109

Esophageal

Squamous Cell

Carcinoma

24 61.0 ± 1.8 [13]

48 38.2 ± 1.6 [13]

72 38.9 ± 1.6 [13]

BEL-7402
Hepatocellular

Carcinoma
Not Specified ~7.5 [14]

Signaling Pathways Modulated by Oridonin
Oridonin exerts its biological effects by modulating several key signaling pathways that are

often dysregulated in cancer.

MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation,

differentiation, and apoptosis. Oridonin has been shown to differentially regulate the

components of this pathway:

JNK and p38 MAPK: Oridonin activates the pro-apoptotic c-Jun N-terminal kinase (JNK) and

p38 MAPK pathways.[6][7]

ERK: Conversely, it often inhibits the pro-survival Extracellular signal-Regulated Kinase

(ERK) pathway.[6][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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